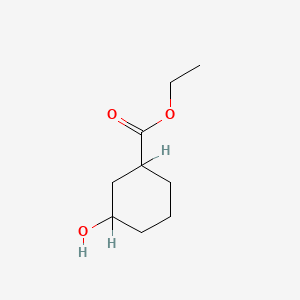

Ethyl 3-hydroxycyclohexanecarboxylate

Beschreibung

Significance of Cyclic Esters in Synthetic Methodologies

Esters are a fundamental class of organic compounds recognized for their broad utility, from pleasant-smelling flavoring agents to crucial components in industrial manufacturing and biological systems. ontosight.ai Cyclic esters, in particular, are valuable intermediates and building blocks in organic synthesis. They are key monomers in ring-opening polymerization (ROP), a powerful method for producing biodegradable and biocompatible polymers, which are of significant interest for replacing traditional petroleum-based plastics. semanticscholar.org Furthermore, cyclic esters serve as versatile intermediates for the production of other valuable chemical products, such as plasticizers and surface-active agents. semanticscholar.org The reactivity of the ester group, while generally lower than that of acid chlorides or anhydrides, is sufficient to allow for a range of useful transformations, including hydrolysis, alcoholysis, and reactions with organometallic reagents. semanticscholar.org

Overview of Hydroxy-Substituted Cyclohexane (B81311) Derivatives

The introduction of a hydroxyl (-OH) group to a cyclohexane ring creates a hydroxy-substituted cyclohexane derivative, a structural motif present in numerous natural products and pharmaceutically active molecules. beilstein-journals.orgnih.gov The position and stereochemistry (axial or equatorial) of the hydroxyl group can significantly influence the molecule's conformation and its biological activity. beilstein-journals.orgnih.gov These compounds are of considerable interest because the cyclohexanone (B45756) skeleton, a close relative, is a core structure in many pharmaceutical drugs. beilstein-journals.orgnih.gov For instance, Garsubellin A, which features a cyclohexanone skeleton, is a potent inducer of choline (B1196258) acetyltransferase and is being investigated for the treatment of Alzheimer's disease. beilstein-journals.orgnih.gov The stereoselective synthesis of these derivatives is a key focus of modern organic chemistry, as controlling the precise three-dimensional arrangement of the hydroxyl and other substituent groups is often critical for therapeutic efficacy. beilstein-journals.orgnih.govnih.gov

Research Landscape of Ethyl 3-Hydroxycyclohexanecarboxylate

This compound is a specific derivative that combines the structural features of a cyclohexane ring, a hydroxyl group, and an ethyl ester. This combination of functional groups makes it a versatile building block in chemical synthesis. It serves as a valuable intermediate in the production of active pharmaceutical ingredients (APIs), contributing to the development of compounds with potential anti-inflammatory, analgesic, or neurological effects. Its utility also extends to broader organic chemistry research, where it is used in the preparation of more complex cyclic structures, aiding in the study of reaction mechanisms and molecular design.

Below are the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 94160-25-5 |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Form | Liquid |

| Density | 1.067 g/mL at 25 °C |

(Data sourced from Sigma-Aldrich)

Current Research Gaps and Future Directions

Despite its role as a useful synthetic intermediate, the publicly accessible research landscape for this compound reveals several notable gaps. There is a lack of detailed, peer-reviewed publications focusing on optimized and stereoselective synthetic routes specifically for the 3-hydroxy isomer. While general methods for creating substituted cyclohexanes exist, specific high-yield protocols for this compound are not widely documented in academic literature. beilstein-journals.orgnih.gov

Future research should be directed toward several key areas:

Development of Stereoselective Synthetic Methods: Establishing efficient and scalable synthetic routes that allow for precise control over the stereochemistry of both the hydroxyl and the ester groups (i.e., cis vs. trans isomers) would significantly enhance the compound's utility.

Comprehensive Spectroscopic and Conformational Analysis: A thorough characterization using modern spectroscopic techniques (NMR, IR, MS) is needed. researchgate.netdntb.gov.ua Accompanying computational studies on its conformational preferences would provide deeper insight into its reactivity and potential interactions in biological systems. researchgate.netdntb.gov.ua

Exploration in Medicinal Chemistry: Building on its known use as a pharmaceutical intermediate, further investigation into its potential as a precursor for novel bioactive molecules is warranted. ontosight.ainih.gov The synthesis and screening of a library of derivatives could lead to the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAOLPQGOBDXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10916224 | |

| Record name | Ethyl 3-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94160-25-5 | |

| Record name | Cyclohexanecarboxylic acid, 3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94160-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxycyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094160255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxycyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Ethyl 3 Hydroxycyclohexanecarboxylate

Traditional Synthetic Routes

Traditional methods for synthesizing ethyl 3-hydroxycyclohexanecarboxylate rely on well-understood organic reactions. These include the direct esterification of the corresponding hydroxy acid, the reduction of a keto ester, and transformations starting from unsaturated cyclohexene (B86901) derivatives.

Esterification of 3-Hydroxycyclohexanecarboxylic Acid with Ethanol (B145695)

One of the most direct methods for the preparation of this compound is the Fischer esterification of 3-hydroxycyclohexanecarboxylic acid with ethanol. cerritos.edumasterorganicchemistry.comathabascau.ca This reaction is an acid-catalyzed equilibrium process where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product side, it is common to use a large excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.comlibretexts.org Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the ester. libretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com

Key Features of Fischer Esterification:

| Feature | Description |

|---|---|

| Reactants | 3-Hydroxycyclohexanecarboxylic Acid, Ethanol |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl, TsOH) masterorganicchemistry.com |

| Byproduct | Water masterorganicchemistry.com |

| Equilibrium Control | Use of excess alcohol or removal of water libretexts.org |

Reduction of Ethyl 3-Oxocyclohexanecarboxylate

A widely employed strategy for the synthesis of this compound involves the reduction of the ketone functionality in ethyl 3-oxocyclohexanecarboxylate. nih.gov This precursor, a β-keto ester, can be reduced by various methods, including catalytic hydrogenation and the use of metal hydride reagents, as well as biocatalytic approaches. organic-chemistry.orgnih.gov The choice of reducing agent can influence the stereoselectivity of the reaction, yielding either the cis or trans isomer of the product.

Catalytic hydrogenation is a common method for the reduction of ketones to alcohols. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include platinum, palladium, and ruthenium. The reaction conditions, such as temperature, pressure, and the choice of catalyst and solvent, can be optimized to achieve high yields and selectivity. For the reduction of ethyl 3-oxocyclohexanecarboxylate, heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts such as Wilkinson's catalyst can be employed. Advances in catalysis have also led to the development of ruthenium complexes that can selectively reduce esters and other carbonyl compounds. The diastereoselectivity of the hydrogenation can be influenced by the catalyst and reaction conditions, providing a route to specific stereoisomers of this compound. rsc.org

Metal hydrides are powerful reducing agents capable of converting ketones to alcohols. adichemistry.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reagents used for this purpose. adichemistry.comwikipedia.org

Sodium Borohydride (NaBH₄): This is a relatively mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. wikipedia.orgyoutube.com It is often used in protic solvents like methanol (B129727) or ethanol. wikipedia.org The reduction of ethyl 3-oxocyclohexanecarboxylate with NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com While NaBH₄ is generally inefficient at reducing esters, its selectivity for ketones makes it a suitable choice for this transformation. wikipedia.org The reaction is typically followed by a workup with water or dilute acid to protonate the resulting alkoxide and yield the alcohol. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including esters and carboxylic acids, to primary alcohols. adichemistry.combyjus.commasterorganicchemistry.com The reduction of ethyl 3-oxocyclohexanecarboxylate with LiAlH₄ would reduce both the ketone and the ester functionalities, yielding a diol. Therefore, for the selective reduction of the ketone, NaBH₄ is the more appropriate choice. wikipedia.org Reactions with LiAlH₄ must be carried out in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with water. adichemistry.combyjus.com

Comparison of Metal Hydride Reducing Agents:

| Reagent | Reactivity | Functional Groups Reduced | Solvents |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild & Selective | Aldehydes, Ketones wikipedia.org | Protic (Methanol, Ethanol) wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Strong & Unselective | Aldehydes, Ketones, Esters, Carboxylic Acids adichemistry.com | Aprotic (Ether, THF) adichemistry.com |

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral alcohols. sphinxsai.com Enzymes, such as oxidoreductases found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can catalyze the reduction of ketones with high stereoselectivity. sphinxsai.comresearchgate.net The biocatalytic reduction of ethyl 3-oxocyclohexanecarboxylate can provide access to enantiomerically pure forms of this compound. nih.gov

These reactions are typically carried out in aqueous media under mild conditions. sphinxsai.com The enzyme utilizes a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), as the source of the hydride for the reduction. sphinxsai.com The use of whole-cell systems, like baker's yeast, is often preferred as it eliminates the need for isolating the enzyme and regenerating the cofactor. sphinxsai.com Research has shown that the reaction conditions, including the use of co-solvents like glycerol, can be optimized to improve product yield and efficiency. sphinxsai.com

Conversion from Cyclohexenecarboxylic Acid Derivatives

Another synthetic approach starts from cyclohexenecarboxylic acid derivatives, such as ethyl cyclohex-2-enecarboxylate or ethyl cyclohex-3-enecarboxylate. The introduction of the hydroxyl group can be achieved through hydration of the carbon-carbon double bond. A common method for this transformation is hydroboration-oxidation. masterorganicchemistry.com

This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond. uzh.chlibretexts.org In the first step, the alkene reacts with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), in a syn-addition to form an organoborane intermediate. ucla.edu In the subsequent oxidation step, treatment with hydrogen peroxide (H₂O₂) and a base (e.g., sodium hydroxide) replaces the carbon-boron bond with a hydroxyl group, yielding the alcohol. masterorganicchemistry.comchemistrysteps.com The stereochemistry of the hydroboration-oxidation reaction is well-defined, with the hydrogen and hydroxyl groups being added to the same face of the double bond. ucla.edu

Iodolactonization and Subsequent Reduction

The iodolactonization reaction is a powerful method for constructing lactones from unsaturated carboxylic acids. This intramolecular cyclization proceeds via the formation of a halonium ion, which is then attacked by the internal carboxylate nucleophile. While not a direct synthesis of this compound, this strategy can be employed on a suitable unsaturated precursor, followed by a reduction step to yield the target structure.

The general sequence involves:

Starting Material: An appropriate unsaturated precursor, such as a cyclohexene- or cyclohexadiene-carboxylic acid.

Iodolactonization: Treatment with iodine (I₂) and a mild base (e.g., sodium bicarbonate) induces the formation of an iodolactone. The reaction is typically regioselective, following Baldwin's rules for ring closure.

Reductive Deiodination and Lactone Opening: The resulting iodolactone can then be subjected to reduction. This can be a two-step process involving removal of the iodine (e.g., with a reducing agent like zinc dust) and subsequent reduction of the lactone to the corresponding diol, followed by selective oxidation. Alternatively, specific methodologies can achieve a direct conversion. A final esterification step would yield the ethyl ester. This multi-step pathway offers control over stereochemistry, as the initial iodolactonization sets key stereocenters in the cyclohexane (B81311) ring.

Dieckmann Cyclization and Variants

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a direct precursor to this compound. libretexts.orglibretexts.org This method is one of the most fundamental and widely used strategies for synthesizing five- and six-membered rings. chempedia.infofiveable.me

The synthesis proceeds as follows:

Cyclization: A 1,7-diester, such as diethyl heptanedioate (B1236134) (also known as diethyl pimelate), is treated with a strong base (e.g., sodium ethoxide). The base abstracts an α-proton from one ester group to form an enolate. libretexts.orgpublish.csiro.au This enolate then attacks the carbonyl carbon of the second ester group in an intramolecular nucleophilic acyl substitution, forming a cyclic β-keto ester. libretexts.orglibretexts.org For diethyl heptanedioate, this reaction yields ethyl 2-oxocyclohexanecarboxylate. libretexts.org

Reduction: The resulting ethyl 2-oxocyclohexanecarboxylate is then reduced to afford the target compound. Standard reducing agents like sodium borohydride (NaBH₄) can be used to convert the ketone group to a secondary alcohol, yielding racemic this compound.

Asymmetric Synthesis of Chiral Stereoisomers

Producing enantiomerically pure forms of this compound is crucial for many applications. This requires asymmetric synthesis strategies that can control the stereochemical outcome of the reaction.

Enantioselective Reduction Techniques

Starting from the key intermediate, ethyl 2-oxocyclohexanecarboxylate, the most direct approach to chiral this compound is the enantioselective reduction of the ketone. wikipedia.org This can be achieved using various catalytic systems.

Biocatalytic Reduction: Certain microorganisms, such as baker's yeast (Saccharomyces cerevisiae), contain enzymes that can reduce ketones with high stereoselectivity. publish.csiro.au The reduction of ethyl 2-oxocyclohexanecarboxylate with yeast has been shown to produce optically pure ethyl (1R,2S)-(+)-2-hydroxycyclohexanecarboxylate. publish.csiro.au This method offers mild reaction conditions and high enantioselectivity. publish.csiro.au

Catalytic Asymmetric Hydrogenation: Transition metal catalysts combined with chiral ligands can effectively catalyze the asymmetric hydrogenation of β-keto esters. Ruthenium- and rhodium-based catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP) are commonly used. These systems deliver hydrogen gas (H₂) to one face of the carbonyl group preferentially, leading to high yields and excellent enantiomeric excess (ee) of one alcohol enantiomer.

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of H₂ gas. wikipedia.org Chiral transition metal complexes, often containing ruthenium or iridium, facilitate the transfer of hydrogen enantioselectively. wikipedia.org

Table 1: Comparison of Enantioselective Reduction Methods for β-Keto Esters

| Method | Catalyst/Reagent | Typical H Source | Advantage | Disadvantage |

| Biocatalytic Reduction | Yeast (S. cerevisiae) | Glucose | High enantioselectivity, mild conditions | Substrate scope can be limited |

| Catalytic Hydrogenation | Ru-BINAP, Rh-DIPAMP | H₂ Gas | High efficiency, high ee | Requires high-pressure equipment |

| Transfer Hydrogenation | Ru/TsDPEN, Ir-complexes | Isopropanol, Formic Acid | Milder conditions than hydrogenation | May require higher catalyst loading |

Enzymatic Resolution Methods (e.g., Hydrolase-catalyzed Ester Hydrolysis)

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the case of racemic this compound, hydrolase enzymes, particularly lipases, can be used to selectively hydrolyze one enantiomer of the ester. scielo.brdoaj.org

The process works as follows:

A racemic mixture of this compound is exposed to a lipase (B570770) (e.g., from Candida rugosa or Pseudomonas cepacia) in an aqueous buffer. scielo.brresearchgate.net

The enzyme recognizes one enantiomer (e.g., the R-enantiomer) as a better substrate and catalyzes its hydrolysis to the corresponding carboxylic acid (R-3-hydroxycyclohexanecarboxylic acid).

The other enantiomer (the S-enantiomer) is left largely unreacted.

The reaction is stopped at approximately 50% conversion, allowing for the separation of the unreacted S-ester and the newly formed R-acid, both in high enantiomeric purity. scielo.brdoaj.org

This method is widely used due to the high selectivity of enzymes and the mild, environmentally friendly reaction conditions. scielo.brresearchgate.net

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary could be used in several ways:

Asymmetric Dieckmann Cyclization: A precursor diester could be attached to a chiral auxiliary. The auxiliary would then control the facial selectivity of the intramolecular cyclization, leading to a chiral β-keto ester. Subsequent reduction and removal of the auxiliary would yield the target molecule.

Asymmetric Alkylation/Addition: An achiral cyclohexane precursor could be attached to an auxiliary like a chiral oxazolidinone or pseudoephedrine. wikipedia.org The auxiliary would then direct the stereoselective addition of a nucleophile or an electrophile to create the desired stereocenters before being cleaved. wikipedia.orgharvard.edu

The choice of auxiliary is critical, with common examples including Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.orgyoutube.com

Asymmetric Catalysis in Cyclohexane Ring Systems

Modern synthetic chemistry has seen the rise of powerful asymmetric catalytic methods for constructing complex ring systems with high stereocontrol. nih.gov These methods often involve organocatalysis or transition-metal catalysis to build the chiral cyclohexane framework from simple, achiral precursors. nih.govrsc.org

Organocatalytic Domino Reactions: Chiral amines or squaramides can catalyze cascade reactions, such as Michael-Michael-aldol sequences, to construct highly functionalized and stereochemically rich cyclohexane rings. nih.govrsc.org These one-pot procedures can generate multiple stereocenters with excellent diastereoselectivity and enantioselectivity (often >95% ee). nih.govrsc.org While not a direct synthesis of the target molecule, the resulting functionalized cyclohexane can be converted to this compound through subsequent functional group manipulations.

Transition-Metal Catalysis: Chiral transition-metal complexes, such as those based on palladium, iridium, or copper, can catalyze a variety of enantioselective transformations to form cyclohexane rings. dicp.ac.cnustc.edu.cn These include asymmetric allylic alkylations, Diels-Alder reactions, and various annulation strategies that provide access to chiral cyclohexenes or cyclohexanes, which serve as versatile intermediates. dicp.ac.cnacs.org

These advanced catalytic methods represent the cutting edge of asymmetric synthesis, offering efficient and highly selective routes to complex chiral molecules. nih.govrsc.org

Green Chemistry Approaches in Synthesis

Green chemistry principles are being actively integrated into the synthesis of this compound, primarily through the catalytic reduction of its precursor, ethyl 3-oxocyclohexanecarboxylate. These approaches aim to reduce the environmental footprint by utilizing solvent-free conditions, alternative benign solvents, and sustainable catalyst designs.

Solvent-Free Reactions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical process waste streams. For reactions involving β-keto esters like the precursor to this compound, solvent-free conditions can lead to highly efficient processes.

Research into related transformations, such as the trans-esterification of β-keto esters, has demonstrated the viability of solvent-free systems using recyclable heterogeneous catalysts. For instance, a study showcased the use of silica-supported boric acid for the trans-esterification of various β-keto esters with alcohols, achieving high yields (87–95%) without any solvent. researchgate.net This protocol highlights key advantages applicable to the synthesis of this compound:

Reduced Waste: Eliminates the need for solvent purchase, handling, and disposal. researchgate.net

High Efficiency: Reactions often proceed faster and with higher purity. researchgate.net

Simple Work-up: The catalyst can be easily filtered off, simplifying product isolation. researchgate.net

While direct solvent-free hydrogenation of ethyl 3-oxocyclohexanecarboxylate is an area of ongoing research, these findings suggest that designing a solid-supported catalyst for a gas-solid or neat liquid-solid phase reaction is a promising green strategy.

Reactions in Alternative Solvents

When a solvent is necessary, green chemistry promotes the use of alternatives to traditional volatile organic compounds (VOCs). Water, ionic liquids, and supercritical fluids are prominent examples being explored for the synthesis of β-hydroxy esters.

Water: As an abundant, non-toxic, and non-flammable solvent, water is an ideal green medium. Asymmetric transfer hydrogenation (ATH) of β-keto esters has been successfully performed in water using formic acid/sodium formate (B1220265) as the hydrogen source. rsc.org This method can be conducted open to air and offers excellent yields and selectivities, with the added benefit of easy catalyst recycling when using supported catalysts. rsc.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, making them attractive replacements for volatile solvents. researchgate.netnih.gov They can serve dual roles as both the reaction medium and as part of the catalyst system. In the context of β-keto ester hydrogenation, chiral phosphine-functionalized polyether ionic liquids have been used in Ruthenium-catalyzed reactions. nih.gov This integrated approach allows the catalyst to be recycled up to 12 times without significant loss of activity, demonstrating a sustainable and efficient system. nih.gov Biocatalytic reductions using baker's yeast have also been successfully carried out in mixtures of ionic liquids and water. researchgate.net

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive medium with tunable solvent properties. nih.govrsc.org It is completely miscible with hydrogen, which can enhance the rate of hydrogenation reactions by eliminating mass transfer limitations between the gas and liquid phases. nih.govicheme.org The use of scCO₂ has been shown to improve selectivity in the hydrogenation of other cyclic compounds by favoring the desired reaction over side reactions like hydrodefluorination in fluorinated arenes. rsc.org This suggests that scCO₂ could be a highly effective medium for the clean and selective reduction of ethyl 3-oxocyclohexanecarboxylate.

Catalyst Design for Sustainable Synthesis

The development of recoverable and recyclable catalysts is a cornerstone of green synthesis. For the reduction of ethyl 3-oxocyclohexanecarboxylate, research has focused on heterogeneous catalysts and biocatalysts that offer high efficiency and can be easily separated from the reaction mixture and reused.

Heterogeneous Catalysts: Immobilizing effective homogeneous catalysts, such as Ruthenium-BINAP complexes, onto solid supports creates robust, recyclable heterogeneous systems. sioc-journal.cn Porous organic polymers have been used as supports for Ruthenium species, resulting in catalysts that demonstrate high activity, excellent enantioselectivity, and recyclability in the asymmetric hydrogenation of β-keto esters. sioc-journal.cnresearchgate.net Other supports like amorphous silica (B1680970) gel have also been used to immobilize Ruthenium catalysts for transfer hydrogenation in water, achieving excellent enantioselectivities (up to >99% ee) and allowing the catalyst to be reused multiple times.

| Catalyst System | Support/Medium | Substrate Example | Conversion/Yield | Enantiomeric Excess (ee) | Recyclability | Reference |

|---|---|---|---|---|---|---|

| Ru/POP-BINAP | Porous Organic Polymer | Methyl 4-chloroacetoacetate | >99% | 96.1% | 5 cycles | sioc-journal.cn |

| Ru-TsDPEN on Silica Gel | Water | Aromatic Ketones | >99% | up to >99% | 5-10 cycles | rsc.org |

| Ru-phosphine functionalized PIL | Ionic Liquid | Methyl acetoacetate | >99% | 97% | 12 cycles | researchgate.netnih.gov |

Biocatalysts: Enzymes and whole-cell systems offer exceptional selectivity under mild reaction conditions. researchgate.net Baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the asymmetric reduction of β-keto esters. researchgate.net More targeted approaches use specific enzymes, such as dehydrogenases, which can be produced in host organisms like E. coli and used as whole-cell catalysts for reductions, often with an inexpensive co-substrate like isopropanol for cofactor regeneration. nih.govnih.govrsc.org Immobilizing these biocatalysts on solid supports further enhances their industrial applicability by enabling their use in continuous flow systems. nih.govrsc.org

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are performed in continuous streams within tubes or channels, offers significant advantages over traditional batch processing. researchgate.netfigshare.com These benefits, which include enhanced heat and mass transfer, improved safety, and potential for automation, are being leveraged for the synthesis of this compound through a concept known as process intensification.

Continuous Flow Reactor Optimization

The synthesis of this compound is typically achieved via the hydrogenation of ethyl 3-oxocyclohexanecarboxylate. In a flow setup, this is commonly performed in a packed-bed reactor (PBR) or a trickle-bed reactor, where a solution of the starting material is passed through a heated tube packed with a solid heterogeneous catalyst under a stream of hydrogen gas. researchgate.netfigshare.com

The optimization of such a reactor involves manipulating several key parameters to maximize conversion, selectivity, and throughput. dergipark.org.trresearchgate.net A detailed study on the continuous flow hydrogenation of a structurally similar compound, ethyl nicotinate (B505614), provides valuable insights into this optimization process. researchgate.netfigshare.com

| Parameter | Effect on Reaction | Typical Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Screening a range of temperatures to find the optimal balance between conversion rate and product purity. |

| Pressure (Hydrogen) | Higher H₂ pressure increases hydrogen concentration at the catalyst surface, boosting reaction rate. | Varied to ensure sufficient hydrogen availability without creating unsafe operating conditions. |

| Flow Rate | Determines the residence time of the reactants in the catalyst bed. Slower flow increases conversion but reduces throughput. | Adjusted to find the "sweet spot" that maximizes productivity (grams of product per hour). |

| Substrate Concentration | Higher concentration increases throughput but can sometimes lead to catalyst deactivation or incomplete conversion. | Gradually increased to the maximum level the system can tolerate while maintaining high conversion. |

| Catalyst Particle Size | Affects the pressure drop across the reactor and the available surface area. | Selected to ensure good flow dynamics and efficient catalyst utilization. dergipark.org.tr |

By systematically adjusting these parameters, researchers can achieve remarkable productivity. For the full hydrogenation of ethyl nicotinate, an optimized flow process achieved a throughput of 1959 g per day on a laboratory scale. researchgate.netfigshare.com

Process Intensification through Flow Methodologies

Process intensification refers to the strategy of dramatically reducing the size of a chemical plant while maintaining or increasing production output. researchgate.netfigshare.commdpi.commdpi.com Shifting the synthesis of this compound from batch to continuous flow is a prime example of this strategy.

The key advantages contributing to process intensification include:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat removal, which is critical for exothermic hydrogenation reactions. This prevents the formation of hot spots that can lead to side reactions and catalyst degradation. researchgate.netfigshare.com

Enhanced Safety: The small volume of reactants present in the reactor at any given time significantly reduces the risks associated with handling hydrogen gas at high pressure and temperature. researchgate.netfigshare.com

Increased Throughput: Once optimized, a continuous flow reactor can operate for extended periods, leading to a much higher production volume over time compared to a series of batch reactions which require downtime for cleaning and setup. In the analogous ethyl nicotinate process, the flow system achieved a productivity of 408 grams of product per hour per gram of active catalyst. researchgate.netfigshare.com

Simplified Downstream Processing: Continuous flow allows for the integration of in-line purification steps, potentially removing the need for separate work-up procedures and streamlining the entire manufacturing process. researchgate.netfigshare.com

By embracing these flow methodologies, the synthesis of this compound can be transformed into a more efficient, safer, and sustainable industrial process.

Reaction Mechanisms and Reactivity of Ethyl 3 Hydroxycyclohexanecarboxylate

Hydroxyl Group Transformations

The secondary hydroxyl group on the cyclohexane (B81311) ring is a key site for various chemical modifications, including oxidation, esterification, etherification, dehydration, and nucleophilic substitution.

Oxidation Reactions

The secondary alcohol group of Ethyl 3-hydroxycyclohexanecarboxylate can be oxidized to the corresponding ketone, Ethyl 3-oxocyclohexanecarboxylate. Several reagents are commonly employed for this transformation, each with its own specific mechanism and conditions.

Jones Oxidation : This reaction utilizes Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. The reaction is typically rapid and high-yielding. The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. A subsequent E2-like elimination, where a base (water) removes the proton on the alcohol-bearing carbon, leads to the formation of the ketone and a chromium(IV) species, which is further reduced to the green-colored Cr(III). While effective, the carcinogenic nature of chromium(VI) compounds has led to the development of milder, chromium-free alternatives.

Swern Oxidation : A mild and widely used method, the Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered organic base like triethylamine. The alcohol adds to the activated DMSO to form an alkoxysulfonium salt. The base then deprotonates the carbon adjacent to the oxygen, leading to the collapse of the resulting ylide through a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) salt. A significant drawback is the production of foul-smelling dimethyl sulfide. The reaction is performed at low temperatures (typically -78 °C) to avoid side reactions.

Dess-Martin Oxidation : This oxidation uses the Dess-Martin periodinane (DMP), a hypervalent iodine(V) compound, in a chlorinated solvent like dichloromethane. The reaction is known for its mild conditions (often at room temperature), broad functional group tolerance, and avoidance of toxic heavy metals. The mechanism involves an initial ligand exchange between the alcohol and an acetate (B1210297) group on the DMP reagent. An intramolecular proton transfer is followed by the reductive elimination of the iodinane, which fragments to yield the ketone, acetic acid, and an iodine(III) compound.

| Oxidation Method | Reagents | Typical Conditions | Product | Key Byproducts |

|---|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0°C to room temperature | Ethyl 3-oxocyclohexanecarboxylate | Cr(III) salts |

| Swern Oxidation | 1. (COCl)₂, DMSO 2. Substrate 3. Et₃N | -78°C, CH₂Cl₂ | Ethyl 3-oxocyclohexanecarboxylate | (CH₃)₂S, CO, CO₂, Et₃NHCl |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Ethyl 3-oxocyclohexanecarboxylate | Acetic acid, Iodinane |

Esterification and Etherification Reactions

Esterification : The hydroxyl group can undergo esterification when reacted with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride). When using a carboxylic acid, an acid catalyst (like H₂SO₄) is required in a process known as Fischer esterification. The reaction is an equilibrium process where the acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol. Alternatively, reacting the hydroxyl group with a more reactive acyl chloride or anhydride provides a more direct and often irreversible route to the corresponding diester.

Etherification : Formation of an ether at the C-3 position can be achieved through methods like the Williamson ether synthesis. wikipedia.orgbyjus.com This Sₙ2 reaction involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then displaces a halide or other suitable leaving group from an organohalide (e.g., methyl iodide) to form the ether. wikipedia.orgmasterorganicchemistry.com Because the substrate is a secondary alcohol, care must be taken as elimination reactions can compete with the desired substitution, especially if a bulky alkylating agent is used. wikipedia.orgmasterorganicchemistry.com Another approach is the acid-catalyzed dehydration between two alcohol molecules, though this is typically more effective for producing symmetrical ethers from primary alcohols. masterorganicchemistry.com

Dehydration Pathways

The elimination of water from this compound results in the formation of an alkene. This dehydration is typically achieved by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.org The mechanism for this secondary alcohol proceeds via an E1 pathway. libretexts.orgbyjus.com The reaction begins with the protonation of the hydroxyl group by the acid, converting it into a good leaving group (H₂O). libretexts.org The departure of the water molecule generates a secondary carbocation intermediate. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. libretexts.org This can result in a mixture of products: Ethyl cyclohex-2-enecarboxylate and Ethyl cyclohex-3-enecarboxylate, with the more substituted alkene generally being the major product according to Zaitsev's rule.

Nucleophilic Substitution Reactions (e.g., Triflate Intermediates)

The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. A common strategy is to transform the alcohol into a trifluoromethanesulfonate (B1224126) (triflate, -OTf), which is an excellent leaving group. This is accomplished by reacting the alcohol with trifluoromethanesulfonic anhydride ((Tf)₂O) or triflyl chloride (TfCl) in the presence of a non-nucleophilic base like pyridine. Once the triflate intermediate is formed, it can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, leading to the introduction of new functional groups at the C-3 position with inversion of stereochemistry.

Ester Group Reactivity

The ethyl ester functional group is susceptible to nucleophilic acyl substitution, with hydrolysis being a primary example of its reactivity.

Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid (e.g., HCl or H₂SO₄) and water, the ester is hydrolyzed to 3-hydroxycyclohexanecarboxylic acid and ethanol (B145695). acs.org This is a reversible equilibrium process. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, ethanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. acs.org

Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible and is carried out with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion (⁻OEt) as the leaving group. The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the carboxylate salt (sodium 3-hydroxycyclohexanecarboxylate) and ethanol. An acidic workup is required to protonate the carboxylate and isolate the final 3-hydroxycyclohexanecarboxylic acid product.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H₂SO₄) | Stoichiometric amount of strong base (e.g., NaOH) |

| Nature of Reaction | Reversible, Equilibrium | Irreversible |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ on carbonyl carbon |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Leaving Group | Ethanol (EtOH) | Ethoxide ion (EtO⁻) |

| Final Products | 3-Hydroxycyclohexanecarboxylic acid + Ethanol | Sodium 3-hydroxycyclohexanecarboxylate + Ethanol |

Transesterification Reactions

Transesterification is a pivotal reaction for this compound, enabling the conversion of the ethyl ester to other ester forms, which can be crucial for modifying the compound's properties or for subsequent synthetic steps. This process can be catalyzed by acids, bases, or enzymes, each proceeding through distinct mechanisms.

Base-Catalyzed Transesterification: In the presence of a strong base, such as an alkoxide, transesterification occurs via a nucleophilic acyl substitution mechanism. For instance, the reaction with methanol (B129727) to form mthis compound is initiated by the deprotonation of methanol by a strong base to generate the methoxide (B1231860) nucleophile. This is followed by the nucleophilic attack of the methoxide on the carbonyl carbon of the ethyl ester, leading to a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the ethoxide leaving group and the formation of the new methyl ester. To drive the equilibrium towards the product, an excess of the new alcohol is typically used.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. A weaker nucleophile, such as another alcohol, can then attack the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfer steps, the original ethoxy group is eliminated as ethanol, and the new ester is formed after deprotonation.

Enzymatic Transesterification and Kinetic Resolution: Lipases are highly effective biocatalysts for the transesterification of this compound. This enzymatic approach offers high selectivity and mild reaction conditions. A significant application of enzymatic transesterification is in the kinetic resolution of racemic mixtures of this compound. Lipases can exhibit enantioselectivity, preferentially catalyzing the transesterification of one enantiomer over the other. For example, using an appropriate acyl donor and a specific lipase (B570770), one enantiomer can be acylated to a different ester, allowing for the separation of the acylated product from the unreacted enantiomer of the starting material. This method is a powerful tool for accessing enantiomerically pure forms of this compound, which are valuable chiral building blocks in organic synthesis.

| Catalyst Type | General Mechanism | Key Intermediates | Typical Conditions |

|---|---|---|---|

| Base (e.g., NaOMe) | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Excess of the new alcohol (e.g., Methanol) |

| Acid (e.g., H₂SO₄) | Acid-Catalyzed Nucleophilic Acyl Substitution | Protonated Carbonyl, Tetrahedral Intermediate | Excess of the new alcohol, often as solvent |

| Enzyme (e.g., Lipase) | Enzyme-Catalyzed Acyl Transfer | Acyl-Enzyme Intermediate | Organic solvent, specific acyl donor |

Reduction to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding cyclohexane-1,3-diol. The choice of reducing agent is critical and influences the reaction conditions and outcomes.

A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH₄) . The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Unlike in transesterification, the ethoxy group is a poor leaving group in this context. Instead, the intermediate collapses with the expulsion of an ethoxide ion, which is then protonated during the workup, to form an aldehyde intermediate. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. A final aqueous workup is necessary to protonate the resulting alkoxides to yield the diol. Due to the high reactivity of LiAlH₄, these reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The stereochemical outcome of the reduction depends on the stereochemistry of the starting material. Reduction of a specific stereoisomer of this compound will yield the corresponding stereoisomer of cyclohexane-1,3-diol.

| Reducing Agent | Functional Group Transformation | Intermediate | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester to Primary Alcohol | Aldehyde | Cyclohexane-1,3-diol |

Cyclohexane Ring System Reactions

The cyclohexane ring of this compound provides a scaffold for various modifications, with stereoselectivity and conformational effects playing a crucial role in determining the outcome of these reactions.

Stereoselective Modifications of the Ring

Achieving stereocontrol in reactions involving the cyclohexane ring is a key aspect of its synthetic utility. While specific examples directly on this compound are not extensively documented in readily available literature, general principles of diastereoselective synthesis on substituted cyclohexanes can be applied. For instance, reactions such as epoxidation, dihydroxylation, or conjugate additions to unsaturated derivatives of the parent compound can be directed by the existing stereocenters.

The hydroxyl group at the C3 position can act as a directing group in certain reactions. For example, in an epoxidation reaction of a corresponding unsaturated derivative, the hydroxyl group can direct the epoxidizing agent to one face of the double bond through hydrogen bonding, leading to a high degree of diastereoselectivity. Similarly, catalytic hydrogenations of unsaturated precursors can be influenced by the stereochemistry of the substituents on the ring, leading to the preferential formation of one diastereomer.

Conformational Effects on Reactivity

The reactivity of this compound is significantly influenced by the conformation of its cyclohexane ring. The ring exists predominantly in a chair conformation, and the substituents (the hydroxyl and the ethyl carboxylate groups) can occupy either axial or equatorial positions. The relative stability of these conformers and their respective reactivities are key considerations.

In general, substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. For this compound, both cis and trans isomers exist, and each will have a preferred conformation.

For the trans isomer , the diequatorial conformation is generally the most stable, where both the hydroxyl and the ethyl carboxylate groups occupy equatorial positions.

For the cis isomer , one group will be axial and the other equatorial. The larger ethyl carboxylate group would preferentially occupy the equatorial position to minimize steric strain.

The axial or equatorial orientation of the reacting group has a profound impact on the reaction rates. For example, in reactions such as ester hydrolysis (saponification), an equatorial ester group is generally more accessible to the incoming nucleophile than a sterically hindered axial ester group. Consequently, the rate of saponification for the conformer with an equatorial ester is expected to be faster than for the conformer with an axial ester. Similarly, the reactivity of the hydroxyl group, for instance in oxidation reactions, will also be dependent on its axial or equatorial position. An axial hydroxyl group can experience steric hindrance from other axial hydrogens, which can affect the approach of a bulky oxidizing agent.

Mechanism of Action in Specific Chemical Transformations

This compound and its derivatives are valuable intermediates in the synthesis of complex molecules. A notable example is their potential role in the synthesis of the antiviral drug Oseltamivir (Tamiflu®). While various synthetic routes to Oseltamivir exist, some strategies involve the construction of a highly functionalized cyclohexene (B86901) ring, for which derivatives of this compound can serve as precursors.

In these synthetic pathways, the hydroxyl group of a derivative can play a crucial role through neighboring group participation . Neighboring group participation is the interaction of a reaction center with a lone pair of electrons from an adjacent functional group within the same molecule. This can lead to an increased reaction rate and often results in retention of stereochemistry.

For example, if a good leaving group is introduced at a position adjacent to the hydroxyl group on the cyclohexane ring, the oxygen of the hydroxyl group can act as an internal nucleophile. It can attack the carbon bearing the leaving group, forming a transient cyclic ether (an epoxide-like intermediate). This intramolecular cyclization is often faster than an intermolecular attack by an external nucleophile. The subsequent attack of an external nucleophile on this cyclic intermediate will then proceed with a defined stereochemical outcome, typically with inversion of configuration at the point of attack. This neighboring group participation by the hydroxyl group can be a powerful tool for controlling the stereochemistry of substitutions on the cyclohexane ring, a critical aspect in the synthesis of complex chiral molecules like Oseltamivir.

| Compound Name |

|---|

| This compound |

| Mthis compound |

| Cyclohexane-1,3-diol |

| Oseltamivir |

| Lithium aluminum hydride |

| Methanol |

| Ethanol |

Conformational Analysis and Stereochemistry

Conformational Isomerism of Cyclohexane (B81311) Esters

The cyclohexane ring is not planar and preferentially adopts a strain-free "chair" conformation to minimize angle and torsional strain. pressbooks.publibretexts.org In this conformation, the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all adjacent C-H bonds are staggered. pressbooks.pubbyjus.com The chair conformation has two distinct types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). wikipedia.org Through a process called ring flipping, one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa. byjus.comwikipedia.org

For monosubstituted cyclohexanes, the substituent generally prefers the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. wikipedia.org The energy difference between the axial and equatorial conformers is quantified by the "A-value," where a larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com Ester groups, such as the ethyl carboxylate group, are considered bulky and thus have a significant preference for the equatorial orientation to minimize these steric clashes.

Influence of Hydroxyl and Ester Groups on Conformation

In Ethyl 3-hydroxycyclohexanecarboxylate, the cyclohexane ring is substituted with both a hydroxyl (-OH) group and an ethyl carboxylate (-COOEt) group at positions 1 and 3. The conformational equilibrium of the molecule is determined by the steric demands of both substituents. The energetic preference for a substituent to occupy the equatorial position is given by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformations. masterorganicchemistry.com

The A-value for an ethyl group is approximately 1.75 kcal/mol, and for a hydroxyl group, it is about 0.87 kcal/mol. masterorganicchemistry.com The ethyl carboxylate group is sterically more demanding than the hydroxyl group.

In the case of the cis isomer, where both groups are on the same face of the ring, the most stable conformation will have both the hydroxyl and the ethyl carboxylate groups in equatorial positions (diequatorial). The alternative chair form, with both groups in axial positions (diaxial), would suffer from significant steric strain and is therefore highly unfavorable. wikipedia.org

For the trans isomer, one substituent will be in an axial position while the other is equatorial. Through ring flipping, the molecule can interconvert between two chair conformations of unequal energy. The more stable conformer will be the one that places the bulkier ethyl carboxylate group in the equatorial position, while the smaller hydroxyl group occupies the axial position.

Stereoisomerism and Enantiomeric Purity

Stereoisomerism arises from the different spatial arrangements of atoms in a molecule. This compound has two stereocenters (at carbons C1 and C3), leading to the possibility of multiple stereoisomers.

The presence of two chiral centers means that there are four possible stereoisomers for this compound: (1S,3R), (1R,3S), (1S,3S), and (1R,3R). The (1S,3R) and (1R,3S) isomers are a pair of enantiomers, as are the (1S,3S) and (1R,3R) isomers. The relationship between a cis pair (e.g., (1R,3S)) and a trans pair (e.g., (1R,3R)) is diastereomeric. These isomers are distinct compounds with different physical properties. stackexchange.com

Achieving high enantiomeric purity for a specific stereoisomer is a significant challenge in synthetic chemistry. google.com The separation of racemic mixtures often requires chiral resolution techniques, such as enzymatic hydrolysis. google.com For instance, hydrolases can be employed to selectively react with one enantiomer in a racemic mixture of cis-3-hydroxycyclohexane carboxylic acid derivatives, allowing for the separation of the enantiomers. google.comgoogle.com

In disubstituted cyclohexanes, the relative orientation of the two substituents gives rise to cis/trans isomerism. libretexts.org

Cis Isomer : Both substituents point to the same face of the ring (both "up" or both "down"). In the most stable chair conformation, 1,3-cis substituents can both occupy equatorial positions. wikipedia.org

Trans Isomer : The substituents point to opposite faces of the ring (one "up" and one "down"). In a chair conformation, a 1,3-trans arrangement forces one substituent to be axial and the other to be equatorial. wikipedia.org

The interconversion between the two chair conformations of a single isomer occurs rapidly at room temperature via ring flipping. wikipedia.org It is crucial to note that ring flipping interconverts axial and equatorial positions but does not change a cis isomer into a trans isomer or vice versa. byjus.com The separation of cis and trans isomers can be complex, sometimes requiring multiple crystallizations or chromatography. google.comgoogle.com

Experimental Techniques for Conformational Elucidation

The precise conformation and stereochemistry of cyclohexane derivatives are determined using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the structure of a molecule, including the stereochemical relationships between protons. A key parameter derived from ¹H NMR is the spin-spin coupling constant (J), which measures the interaction between neighboring protons and is highly dependent on the dihedral angle between them. libretexts.org

The relationship between the three-bond coupling constant (³J) and the dihedral angle (φ) is described by the Karplus equation. For cyclohexane rings, this relationship allows for the direct determination of substituent orientation:

Axial-Axial Coupling (³Jₐₐ) : The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 7–12 Hz.

Axial-Equatorial (³Jₐₑ) and Equatorial-Equatorial (³Jₑₑ) Coupling : The dihedral angles are both approximately 60°, leading to much smaller coupling constants, typically in the range of 2–5 Hz.

By analyzing the splitting patterns and measuring the J-values for the protons attached to C1 and C3, one can determine whether these protons are in axial or equatorial positions. A large coupling constant for the proton at C1, for example, would indicate it is axial, meaning the ethyl carboxylate group attached to C1 must be equatorial. This information is instrumental in assigning the dominant chair conformation of a given isomer.

| Interaction Type | Typical Dihedral Angle (φ) | Typical Coupling Constant (³J) |

| Axial-Axial | ~180° | 7 - 12 Hz |

| Axial-Equatorial | ~60° | 2 - 5 Hz |

| Equatorial-Equatorial | ~60° | 2 - 5 Hz |

Computational Studies in Conformational Analysis

Computational chemistry provides powerful tools for investigating the three-dimensional structures and relative stabilities of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring its conformational landscape. These studies allow for a detailed examination of the various spatial arrangements of the atoms, known as conformations, and help in identifying the most energetically favorable structures.

The conformational flexibility of this compound is primarily dictated by the cyclohexane ring, which can adopt several non-planar conformations, and the orientation of its two substituents: the hydroxyl group and the ethyl carboxylate group. The most stable conformation of a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other atoms on the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.org

Density Functional Theory (DFT) Calculations for Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the geometries and relative energies of different conformers of cyclic molecules with a high degree of accuracy. rsc.org For this compound, DFT calculations can elucidate the energetic preferences for the axial and equatorial positioning of both the hydroxyl and the ethyl carboxylate groups on the chair conformation of the cyclohexane ring.

Given the four possible stereoisomers of this compound—(1R,3R), (1S,3S), (1R,3S), and (1S,3R)—DFT calculations can determine the most stable chair conformation for each. The primary conformations of interest are the diequatorial and diaxial arrangements of the two substituents.

In the absence of specific experimental or computational studies on this compound, the conformational preferences can be inferred from DFT studies on related monosubstituted cyclohexanes, such as cyclohexanol (B46403) and ethyl cyclohexanecarboxylate. For cyclohexanol, the equatorial conformer is known to be more stable than the axial conformer. Similarly, the ethyl carboxylate group is also expected to preferentially occupy the equatorial position to minimize steric strain.

Therefore, for the cis and trans isomers of this compound, the following conformations are considered:

Trans Isomer (1,3-diequatorial vs. 1,3-diaxial): The trans isomer can exist in a diequatorial conformation, where both the hydroxyl and the ethyl carboxylate groups occupy equatorial positions, or a diaxial conformation. DFT calculations would be expected to show a significant energy preference for the diequatorial conformer, as this arrangement minimizes 1,3-diaxial interactions.

Cis Isomer (1-equatorial, 3-axial vs. 1-axial, 3-equatorial): The cis isomer will have one substituent in an equatorial position and the other in an axial position. A ring flip interconverts these two forms. DFT calculations would predict that the conformation with the larger ethyl carboxylate group in the equatorial position and the smaller hydroxyl group in the axial position is more stable than the reverse arrangement.

The relative energies of these conformations can be calculated to determine the equilibrium distribution of conformers. The following tables present hypothetical data based on typical energy differences found in DFT studies of substituted cyclohexanes.

Table 1: Calculated Relative Energies of trans-Ethyl 3-hydroxycyclohexanecarboxylate Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| 1 | 1,3-diequatorial | 0.00 |

| 2 | 1,3-diaxial | > 5.00 |

This interactive table illustrates that the diequatorial conformer is the most stable, with the diaxial conformer being significantly higher in energy due to severe steric hindrance.

Table 2: Calculated Relative Energies of cis-Ethyl 3-hydroxycyclohexanecarboxylate Conformers

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| 1 | 1-equatorial (-COOEt), 3-axial (-OH) | 0.00 |

| 2 | 1-axial (-COOEt), 3-equatorial (-OH) | ~1.5 - 2.5 |

This interactive table shows the predicted lower energy of the conformer with the bulkier ethyl carboxylate group in the equatorial position.

DFT calculations also provide detailed geometric parameters for the most stable conformers, such as bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, if available, to validate the computational model. For instance, the puckering of the cyclohexane ring and the precise orientation of the substituent groups are key outputs of these calculations. acs.org The insights gained from these computational studies are fundamental to understanding the stereochemistry and reactivity of this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of ethyl 3-hydroxycyclohexanecarboxylate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

While standard 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei, 2D NMR techniques are essential for assembling the molecular framework.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the protons of the ethyl group (CH₃ and CH₂) and establish the connectivity of the protons around the cyclohexane (B81311) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the more easily interpreted proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. For instance, it would show correlations from the ethyl group protons to the carbonyl carbon of the ester, and from the ring protons (H1, H2, H4) to the carbonyl carbon, confirming the position of the ester group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly valuable for determining the stereochemistry of the molecule, as discussed in the next section.

The following table summarizes the expected NMR data for this compound.

| Positionsort | ¹H Chemical Shift (ppm, predicted)sort | ¹³C Chemical Shift (ppm, predicted)sort | Key 2D Correlations (COSY, HMBC)sort |

|---|---|---|---|

| C=O | - | ~175 | HMBC to H1, Ethyl CH₂ |

| Ethyl O-CH₂ | ~4.1 | ~60 | COSY to Ethyl CH₃; HMBC to C=O, Ethyl CH₃ |

| Ethyl CH₃ | ~1.2 | ~14 | COSY to Ethyl CH₂; HMBC to Ethyl O-CH₂ |

| C1-H | ~2.5 | ~43 | COSY to H2, H6; HMBC to C=O, C2, C6 |

| C3-H | ~3.6-4.0 | ~68-70 | COSY to H2, H4; HMBC to C2, C4, C5 |

| Cyclohexane CH₂ | ~1.2-2.1 | ~24-35 | Various COSY and HMBC correlations |

This compound exists as cis and trans diastereomers, depending on the relative orientation of the ester and hydroxyl groups. NMR spectroscopy is instrumental in assigning this relative stereochemistry.

The key diagnostic information often comes from the coupling constants (J-values) of the protons on C1 and C3. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons. In the chair conformation of the cyclohexane ring, axial-axial couplings typically have large J-values (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the H1 and H3 signals, the preferred conformation and the relative cis/trans orientation of the substituents can be determined.

Additionally, NOESY experiments can provide definitive proof of stereochemistry. A NOESY cross-peak between H1 and H3 would indicate that these protons are on the same face of the ring, which is characteristic of a specific isomer depending on the chair conformation.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. sciepub.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. sciepub.com

To determine the purity of a sample of this compound, a known mass of the sample is mixed with a known mass of a high-purity internal standard. The ¹H NMR spectrum of the mixture is then recorded. By comparing the integral of a well-resolved signal from the target compound with the integral of a signal from the internal standard, the exact amount of this compound in the sample can be calculated. This method is non-destructive and does not require a specific reference standard of the analyte itself, making it a versatile tool for purity assessment and for determining reaction yields.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). For this compound, with a molecular formula of C₉H₁₆O₃, the exact monoisotopic mass is 172.1099 Da. nih.gov An HRMS measurement that provides a mass value very close to this theoretical value serves as unambiguous confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

In mass spectrometry, the molecular ion (the intact molecule with one electron removed, denoted as [M]+•) often undergoes fragmentation into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The expected fragmentation of this compound would involve characteristic losses related to its functional groups. libretexts.orgcopernicus.org

Key expected fragmentation pathways include:

Loss of water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O), leading to a peak at m/z 154 ([M-18]⁺).

Loss of the ethoxy group: Cleavage of the bond next to the carbonyl group can result in the loss of an ethoxy radical (•OCH₂CH₃), giving a fragment at m/z 127 ([M-45]⁺).

Loss of ethanol (B145695): A rearrangement can lead to the elimination of a neutral ethanol molecule (CH₃CH₂OH), resulting in a peak at m/z 126 ([M-46]⁺).

Ring cleavage: The cyclohexane ring itself can undergo various fragmentation processes, leading to a series of smaller ions.

The following table details some of the primary ions expected in the mass spectrum of this compound.

| m/zsort | Proposed Fragmentsort | Formulasort |

|---|---|---|

| 172 | Molecular Ion [M]⁺• | [C₉H₁₆O₃]⁺• |

| 154 | [M - H₂O]⁺• | [C₉H₁₄O₂]⁺• |

| 127 | [M - •OC₂H₅]⁺ | [C₇H₁₁O₂]⁺ |

| 126 | [M - HOC₂H₅]⁺• | [C₇H₁₀O₂]⁺• |

| 101 | [M - COOC₂H₅]⁺ | [C₆H₁₁O]⁺ |

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation of enantiomers. uni-muenchen.de This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic mixture, leading to different retention times and, thus, separation. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations of molecules like this compound.

The choice between HPLC and GC depends on the compound's volatility and thermal stability. For this compound, which is a liquid at room temperature, both methods are potentially viable. In chiral GC, the compound would be passed through a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net The differential interaction between the enantiomers and the cyclodextrin cavity or surface leads to their separation. chromatographyonline.com Temperature plays a significant role, with lower temperatures generally providing greater selectivity. chromatographyonline.com

In chiral HPLC, a column packed with a silica-based CSP is typically used. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds and would be a primary choice for method development for this compound. nih.gov The separation can be performed in various modes, including normal-phase, reversed-phase, or polar organic mode, by selecting appropriate mobile phases. shimadzu.com The selection of the CSP and mobile phase is crucial for achieving optimal resolution between the enantiomeric peaks. phenomenex.com

Below is an illustrative table of potential chromatographic conditions that could be screened for the chiral separation of this compound enantiomers.

| Parameter | Chiral HPLC Example | Chiral GC Example |

| Column | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Cyclodextrin-based (e.g., Derivatized β-cyclodextrin) |

| Mobile Phase / Carrier Gas | Hexane/Isopropanol (B130326) (90:10 v/v) | Helium |

| Flow Rate / Pressure | 1.0 mL/min | 1.2 mL/min |

| Temperature | 25 °C | 120 °C (Isothermal) |

| Detector | UV (210 nm) | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split ratio 50:1) |

| Expected Outcome | Two distinct peaks for the (1R, 3R) and (1S, 3S) enantiomers, and/or the (1R, 3S) and (1S, 3R) enantiomers. | Two separated peaks corresponding to the enantiomers. |

Once a chromatographic method successfully separates the enantiomers, it can be used to determine the enantiomeric excess (ee) of a non-racemic sample. The enantiomeric excess is a measure of the purity of a chiral substance and reflects how much one enantiomer is present in greater amount than the other. researchgate.netheraldopenaccess.us

The determination is based on the relative areas of the peaks corresponding to the two enantiomers in the chromatogram. Assuming the detector response is the same for both enantiomers, the enantiomeric excess is calculated using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. libretexts.org This calculation provides a quantitative measure of the sample's optical purity. heraldopenaccess.us For a racemic mixture, the peak areas would be equal, resulting in an ee of 0%, while for an enantiomerically pure sample, only one peak would be observed, corresponding to an ee of 100%.

X-ray Crystallography for Absolute Configuration Determination

While chiral chromatography can separate and quantify enantiomers, it does not inherently reveal their absolute configuration (the actual three-dimensional arrangement of atoms, e.g., R or S). X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. uni-muenchen.de